Protein degrader 1 hydrochloride (CAS: 1448189-80-7), also known as (S,R,S)-AHPC hydrochloride or VH032-NH2 hydrochloride, is a highly validated, stereospecific building block engineered for the synthesis of von Hippel-Lindau (VHL)-recruiting Proteolysis Targeting Chimeras (PROTACs). Featuring a terminal primary amine for straightforward linker conjugation and supplied as a hydrochloride salt to maximize solubility in standard synthesis solvents, this compound serves as the foundational E3 ligase ligand in modern targeted protein degradation workflows. Its established pharmacokinetic profile and reliable ternary complex formation make it a critical procurement choice for drug discovery programs targeting oncology and neurodegenerative diseases .
Substituting Protein degrader 1 hydrochloride with unverified stereoisomers, racemic mixtures, or the free base form introduces severe risks to PROTAC development and manufacturing. The VHL E3 ligase binding pocket is highly stereoselective; replacing the active (S,R,S) conformation with the (S,S,S) diastereomer completely abolishes binding affinity, turning a potential therapeutic into an inactive negative control. Furthermore, utilizing the free base instead of the hydrochloride salt drastically reduces solubility in polar aprotic solvents like DMSO and DMF. This poor processability leads to heterogeneous reaction mixtures during linker conjugation, resulting in low coupling yields, difficult purification, and batch-to-batch inconsistency in industrial PROTAC manufacturing.
The binding of the VH032 core to the VHL E3 ligase is strictly dependent on its stereochemistry. The target compound, (S,R,S)-AHPC hydrochloride, maintains a potent binding affinity (Kd ≈ 185 nM) essential for recruiting the VHL complex. In stark contrast, the comparator, (S,S,S)-AHPC hydrochloride, exhibits negligible binding affinity and fails to induce target degradation.
| Evidence Dimension | VHL E3 Ligase Binding Affinity (Kd) |
| Target Compound Data | Kd ≈ 185 nM (Active) |
| Comparator Or Baseline | (S,S,S)-AHPC hydrochloride (Inactive) |
| Quantified Difference | Complete loss of binding affinity in the (S,S,S) configuration |
| Conditions | In vitro VHL binding assay / TR-FRET |
Procurement of the exact (S,R,S) stereoisomer is non-negotiable for active PROTAC synthesis; the (S,S,S) variant is only useful as a negative control.
Formulation and chemical conjugation require high solubility in standard organic solvents. Protein degrader 1 hydrochloride achieves exceptional solubility of up to 93 mg/mL in DMSO and ≥ 50 mg/mL in water. The free base comparator exhibits significantly lower solubility in these critical solvents, which can cause precipitation during the addition of PEG or alkyl linkers .
| Evidence Dimension | Solubility in DMSO and Water |
| Target Compound Data | DMSO: ~93 mg/mL; Water: ≥ 50 mg/mL |
| Comparator Or Baseline | Protein degrader 1 free base (Poor aqueous/DMSO solubility) |
| Quantified Difference | >5-fold improvement in working concentration limits |
| Conditions | Standard laboratory conditions (25°C) in DMSO and Water |
High solubility prevents precipitation during amide coupling reactions, ensuring high-yield, reproducible PROTAC synthesis.
Unlike the standard VH032 inhibitor which lacks a direct conjugation handle, Protein degrader 1 hydrochloride (VH032-NH2) features a pre-installed primary amine. This structural modification allows for direct amide coupling with carboxylic acid-functionalized linkers without requiring intermediate deprotection or activation steps .
| Evidence Dimension | Synthetic Steps for Linker Conjugation |
| Target Compound Data | Direct single-step amide coupling |
| Comparator Or Baseline | Standard VH032 (Requires multi-step synthetic derivatization) |
| Quantified Difference | Elimination of 2-3 synthetic steps prior to linker attachment |
| Conditions | Standard PROTAC linker conjugation workflows |
Reduces synthetic complexity and shortens the procurement-to-product timeline for novel degrader libraries.
The compound's high solubility in DMSO and pre-installed terminal amine make it the ideal E3 ligase ligand for automated, high-throughput amide coupling with diverse linker-warhead combinations.
Frequently utilized as the VHL-recruiting module in the synthesis of potent degraders for cancer targets, such as BCR-ABL and BET bromodomain proteins, where reliable ternary complex formation is critical.
Procured alongside its (S,S,S) diastereomer to establish rigorous negative controls in cellular assays, proving that target degradation is genuinely VHL-dependent rather than a result of off-target toxicity .